molecular formula C25H22N2O6 B12092637 Fmoc-4-Nitro-L-Homophe

Fmoc-4-Nitro-L-Homophe

Cat. No.: B12092637
M. Wt: 446.5 g/mol
InChI Key: LNECVLOZWPLURT-QHCPKHFHSA-N
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Description

Fmoc-4-Nitro-L-Homophe, or N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-β-homophenylalanine, is a fluorinated aromatic amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a nitro (-NO₂) substituent at the para position of the phenyl ring and an extended β-homophenylalanine backbone (additional methylene group compared to phenylalanine). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

Key structural attributes include:

  • Molecular Formula: Estimated as C₂₅H₂₂N₂O₆ (based on analogous compounds in ).
  • Molecular Weight: ~470.46 g/mol.
  • Applications: The nitro group enhances electron-withdrawing properties, influencing peptide stability, reactivity, and interactions with biological targets. It is also a precursor for further functionalization (e.g., reduction to an amine group) .

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C25H22N2O6/c28-24(29)23(14-11-16-9-12-17(13-10-16)27(31)32)26-25(30)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1

InChI Key

LNECVLOZWPLURT-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-Nitro-L-Homophe undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-Nitro-L-Homophe is primarily used as a key building block in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for amine functionalities, allowing for the selective assembly of peptides. This method enables the creation of complex peptides with specific sequences tailored for various biochemical applications .

Advantages in Synthesis

  • Stability : The compound exhibits stability under acidic conditions, making it suitable for sequential deprotection and coupling reactions.
  • Versatility : It can be incorporated into various peptide sequences, enhancing the diversity of synthesized peptides.

Drug Development

Therapeutic Applications
The unique structural features of this compound contribute to its utility in drug development, particularly in creating peptide-based drugs that target specific biological pathways. Its incorporation into drug candidates can enhance efficacy and selectivity against target proteins .

Case Studies

  • Peptide Inhibitors : Research has demonstrated the potential of using this compound in designing peptide inhibitors that selectively bind to cancer-related proteins, potentially leading to novel therapeutic strategies .
  • Drug Delivery Systems : The ability to form stable hydrogels makes this compound advantageous in developing drug delivery systems that ensure controlled release and targeted therapy.

Bioconjugation

Facilitating Biomolecule Attachment
this compound is employed in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic development where precise targeting is required .

Applications in Diagnostics
The compound can be modified to create conjugates with fluorescent markers, enhancing imaging techniques used in cellular biology and diagnostics. This allows researchers to track biological processes in real-time, providing valuable insights into cellular dynamics .

Research in Protein Engineering

Protein Design and Stability
In protein engineering, this compound aids scientists in designing proteins with enhanced stability and activity. Its incorporation into protein structures can improve folding and functionality, which is vital for biotechnological applications .

Fluorescent Probes

Cellular Imaging
The fluorescent properties of this compound enable its use as a fluorescent probe in cellular imaging studies. By modifying the compound, researchers can develop probes that provide insights into protein interactions and cellular processes .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisKey building block for solid-phase synthesisStability under acidic conditions
Drug DevelopmentDevelopment of peptide-based drugs targeting specific pathwaysEnhanced efficacy and selectivity
BioconjugationAttachment of biomolecules for diagnostics and therapeuticsPrecision targeting
Protein EngineeringDesign of proteins with improved stabilityEnhanced functionality
Fluorescent ProbesDevelopment of probes for cellular imagingReal-time tracking of biological processes

Mechanism of Action

The mechanism of action of Fmoc-4-Nitro-L-Homophe involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and regenerates the free amine .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -NO₂ C₂₅H₂₂N₂O₆ ~470.46 High reactivity for post-synthetic modification; electron-withdrawing effects enhance peptide stability .
Fmoc-4-Fluoro-L-Homophe -F C₂₄H₂₀FNO₄ 405.42 Moderate electron-withdrawing effects; improves metabolic stability in drug design .
Fmoc-4-Chloro-L-β-Homophe -Cl C₂₄H₂₀ClNO₄ 421.87 Higher lipophilicity than fluoro analogs; used in hydrophobic peptide domains .
Fmoc-4-(Boc-amino)-L-Phe -NHBoc C₂₉H₃₀N₂O₆ 502.56 Boc-protected amine allows orthogonal deprotection; used in branched peptide synthesis .
Fmoc-L-Phe(4-CH₂-SO₃H) -CH₂-SO₃H C₂₅H₂₃NO₇S 481.52 Sulfonic acid group enhances solubility; applicable in aqueous-phase reactions .
Fmoc-3-Cyano-β-Homophe -CN C₂₆H₂₂N₂O₄ 418.45 Cyano group stabilizes peptide conformations via hydrogen bonding .

Biological Activity

Fmoc-4-Nitro-L-Homophe, also known as Fmoc-4-nitro-L-β-homophenylalanine, is a derivative of the amino acid homophenylalanine. This compound is significant in peptide synthesis due to its unique properties that enhance solubility and stability, making it a valuable building block in various biological applications. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, drug development, bioconjugation, and protein engineering.

This compound has the molecular formula C₁₈H₁₈N₂O₆ and a molecular weight of 354.34 g/mol. It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group that provides stability during peptide synthesis. The presence of the nitro group enhances its reactivity and potential for modification.

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient coupling reactions, facilitating the formation of complex peptides with desired biological activities. The Fmoc protection strategy enables selective deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids during synthesis.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₆
Molecular Weight354.34 g/mol
SolubilitySoluble in DMF and DMSO
StabilityStable under acidic conditions

2. Drug Development

The compound's properties make it valuable in developing new drugs targeting specific biological pathways. Its ability to incorporate into peptides allows for the design of therapeutic agents that can modulate biological functions effectively. Studies have shown that peptides synthesized with this compound exhibit enhanced bioactivity compared to those synthesized with standard amino acids.

3. Bioconjugation

This compound is employed in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic developments, where targeted delivery of drugs or imaging agents is necessary.

4. Protein Engineering

In protein engineering, this compound aids scientists in designing proteins with enhanced stability and activity for various applications in biotechnology. Its incorporation into proteins can lead to improved functional characteristics, making it a key component in the development of novel biotherapeutics.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Peptide Therapeutics : A recent study demonstrated that peptides synthesized using this compound showed increased binding affinity to target receptors compared to traditional peptides. This enhanced interaction suggests potential for developing more effective therapeutics targeting specific diseases .
  • Fluorescent Probes Development : Researchers modified this compound to create fluorescent probes for cellular imaging. These probes allowed real-time tracking of biological processes, providing insights into cellular dynamics .

Q & A

Basic: What are the critical considerations for optimizing solid-phase peptide synthesis (SPPS) using Fmoc-4-Nitro-L-Homophe?

Methodological Answer:

  • Deprotection Efficiency : Use 20% piperidine in DMF for Fmoc removal, monitoring by UV absorbance at 301 nm to ensure complete deprotection .
  • Coupling Conditions : Employ coupling reagents like HBTU/HOBt or OxymaPure/DIC to minimize steric hindrance from the 4-nitro group. Extend reaction times (45–60 minutes) for improved incorporation .
  • Solvent Selection : Use DCM/DMF (1:1) to enhance solubility of the nitro-substituted residue during coupling .
  • Quality Control : Validate each synthesis step via LC-MS to detect truncations or deletions early .

Basic: Which analytical techniques are most effective for characterizing the purity of this compound?

Methodological Answer:

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% target). Retention times vary based on nitro-group polarity .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. Key signals include aromatic protons at δ 7.8–8.2 ppm (nitro-substituted phenyl) and Fmoc carbamate protons at δ 4.2–4.5 ppm .
  • Mass Spectrometry : ESI-MS or MALDI-TOF should match the theoretical molecular weight (432.43 g/mol for C24_{24}H20_{20}N2_{2}O6_{6}) .

Advanced: How can discrepancies in mass spectrometry data for this compound-containing peptides be systematically analyzed?

Methodological Answer:

  • Error Source Identification :
    • Incomplete Deprotection : Compare observed vs. theoretical mass. A +222.24 Da shift indicates residual Fmoc groups .
    • Side Reactions : Check for nitro-group reduction (e.g., unintended formation of NH2_2-substituted byproducts) using high-resolution MS/MS .
  • Quantitative Analysis : Integrate LC-MS peaks to calculate impurity percentages. Use calibration curves with synthetic standards for accuracy .

Advanced: What computational methods are suitable for predicting the conformational stability of peptides incorporating this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess nitro-group interactions with adjacent residues. Use AMBER or CHARMM force fields .
  • Density Functional Theory (DFT) : Calculate rotational barriers of the nitro-phenyl group to evaluate steric effects on backbone flexibility .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functional peptide design .

Advanced: How do steric effects of the 4-nitro group influence coupling efficiency during peptide synthesis?

Methodological Answer:

  • Steric Hindrance Analysis :
    • Kinetic Studies : Compare coupling rates with non-substituted Fmoc-Phe-OH. Reduced efficiency (>30% longer reaction time) is typical due to nitro-group bulk .
    • Reagent Optimization : Switch to bulky activators like PyBOP or DIC/Cl-HOBt to improve steric compatibility .
  • Side-Chain Protection : Temporarily protect the nitro group with photolabile groups (e.g., NVOC) if coupling fails, followed by UV cleavage post-synthesis .

Advanced: What strategies mitigate racemization risks when incorporating this compound into sensitive peptide sequences?

Methodological Answer:

  • Low-Temperature Synthesis : Perform couplings at 4°C to slow base-catalyzed racemization .
  • Additive Use : Include 0.1 M HOBt or Oxyma to suppress epimerization during activation .
  • Chiral Purity Monitoring : Use Marfey’s reagent derivatization followed by HPLC to quantify D/L ratios (<1% acceptable) .

Advanced: How should researchers design control experiments to validate the incorporation efficiency of this compound in automated synthesis platforms?

Methodological Answer:

  • Internal Standards : Spike synthesis with 13C^{13}C-labeled this compound to track incorporation via isotopic MS patterns .
  • Truncation Analysis : Synthesize model peptides (e.g., Ac-X-(4-NO2_2-Phe)-NH2_2) and quantify deletions via Edman degradation .
  • Machine Learning : Train models on historical synthesis data to predict optimal coupling parameters for nitro-substituted residues .

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